1,4-二氧杂环己烷-2,5-二酮

描述

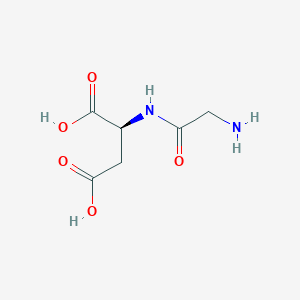

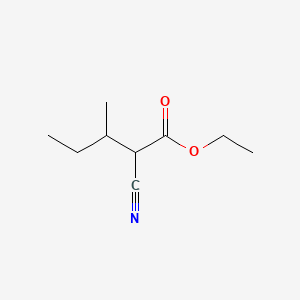

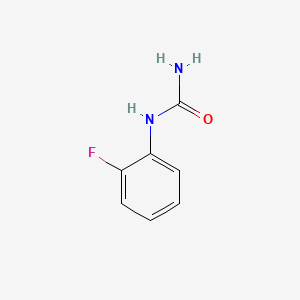

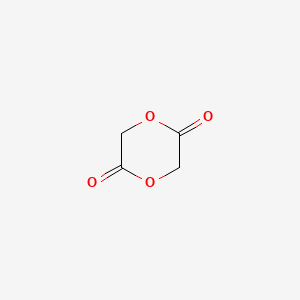

Glycolide is a cyclic dimer of α-hydroxy acid that can be used in the formation of aliphatic polyester . It is synthesized by the dimerization of glycolic acid . It forms a low toxic synthetic biodegradable polymer that can be used in medical applications . The molecular formula of Glycolide is C4H4O4 .

Synthesis Analysis

The synthesis of glycolide is achieved by the depolymerization of glycolic acid oligomers modified by polyhydric alcohols in the presence of magnesium, zinc, and tin (IV) oxides as the catalysts .

Molecular Structure Analysis

Glycolide has a molecular formula of C4H4O4, an average mass of 116.072 Da, and a monoisotopic mass of 116.010956 Da .

Chemical Reactions Analysis

The synthesis of high molecular weight polyglycolide-b-poly (L-)lactide-b-polyglycolide (b-PLLGA) triblock copolymers by ring-opening polymerization (ROP) in bulk at considerably low temperature has been reported .

Physical And Chemical Properties Analysis

Glycolide appears as a white crystalline solid . It has a melting point of 8286 ℃ . Poly (lactic-co-glycolic) acid (PLGA), which includes glycolide, has attracted considerable interest due to its biocompatibility, tailored biodegradation rate (depending on the molecular weight and copolymer ratio), and approval for clinical use in humans by the U.S. Food and Drug Administration (FDA) .

科学研究应用

生物医学应用缝合线

聚乙醇酸 (PGA) 的单体,即乙交酯,广泛用于可吸收缝合线的合成。 这些缝合线因其高抗拉强度和生物降解性而在医疗程序中受到青睐,它们能够随着时间的推移被身体吸收,从而无需移除 .

药物递送系统

聚(乳酸-共-乙醇酸) (PLGA),乙交酯的共聚物,广泛用于药物递送应用。 其生物相容性和修饰药物释放速率的能力使其成为创建更有效治疗系统的理想选择 .

组织工程

基于乙交酯的聚合物也用于组织工程。 它们提供了一种可生物降解的支架,支持细胞生长和最终的组织形成,这对于再生医学至关重要 .

骨科器械

在骨科中,乙交酯共聚物用于制造可生物吸收的植入物,例如销钉和螺钉,它们支持骨骼愈合并随着时间的推移降解,减少了额外手术的需求 .

环境应用

由于其生物降解性,乙交酯正在被探索用于环境应用,例如减少塑料废物和污染的包装材料 .

可再生行业

安全和危害

未来方向

Poly (lactic-co-glycolic) acid (PLGA), which includes glycolide, has been extensively studied for application in various clinical requirements . The FDA has established an extensive research program to investigate novel methods and tools to aid both product development and regulatory review of PLGA-based products . This includes analytical tools for characterization of PLGA polymers, impacts of PLGA characteristics and manufacturing conditions on product performance, in vitro drug release testing and in vitro - in vivo correlation of PLGA-based products, and modeling tools to facilitate formulation design and bioequivalence study design of PLGA-based drugs .

作用机制

Target of Action

Glycolide, also known as 1,4-Dioxane-2,5-dione, is a cyclic dimer of α-hydroxy acid . Its primary targets are the biological systems where it is used to form aliphatic polyesters . These polyesters are used in various medical applications, including the fabrication of artificial blood vessels .

Mode of Action

Glycolide interacts with its targets through a process known as ring-opening polymerization . This process involves the breaking of the cyclic structure of glycolide, allowing it to form long-chain polymers . The resulting polymers are highly crystalline and biodegradable .

Biochemical Pathways

The primary biochemical pathway involved in the action of glycolide is the polymerization pathway . Glycolide is synthesized by the dimerization of glycolic acid . The resulting polymers can be used to form poly(lactic-co-glycolide) (PGLA) via copolymerization with lactide monomer . PGLA has various applications, including use in bone repair applications and drug delivery .

Pharmacokinetics

The pharmacokinetics of glycolide and its polymers are largely dependent on their physical and chemical properties. As a low toxic synthetic biodegradable polymer, it is majorly used in medical applications . .

Result of Action

The result of glycolide’s action is the formation of biodegradable polymers that can be used in various medical applications . For example, porous PGLA microsphere scaffolds are used in bone repair applications . Encapsulated PGLA nanoparticles can be used in drug delivery and tissue engineering applications .

Action Environment

The action, efficacy, and stability of glycolide and its polymers can be influenced by various environmental factors. For instance, the rate of biodegradation of the polymers can be affected by factors such as pH, temperature, and the presence of enzymes

属性

IUPAC Name |

1,4-dioxane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O4/c5-3-1-7-4(6)2-8-3/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKDVKSZUMVYZHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26202-08-4 | |

| Record name | Glycolide polymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26202-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8060115 | |

| Record name | 1,4-Dioxane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

502-97-6 | |

| Record name | Glycolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ABH001 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16177 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glycolide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dioxane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YRZ676PGU6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of glycolide?

A1: Glycolide has the molecular formula C4H4O4 and a molecular weight of 116.07 g/mol.

Q2: Is there spectroscopic data available for glycolide?

A2: Yes, researchers frequently utilize various spectroscopic techniques to characterize glycolide-containing polymers. These techniques include: * Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the polymer's microstructure, including the arrangement of glycolide units within the copolymer chain [, , ]. * Fourier Transform Infrared (FTIR) Spectroscopy: FTIR helps identify functional groups and analyze intermolecular interactions. For instance, FTIR analysis confirmed the absence of drug-polymer interactions in 5-fluorouracil-loaded microspheres composed of poly(glycolide-co-ε-caprolactone) and ethylcellulose [].

Q3: What are the key properties that make glycolide-based polymers suitable for biomedical applications?

A3: Glycolide-based polymers, primarily poly(lactic-co-glycolic acid) (PLGA), are favored in biomedicine due to their: * Biocompatibility: These polymers exhibit excellent compatibility with biological systems, eliciting minimal adverse reactions [, ]. * Biodegradability: PLGA degrades into naturally occurring, non-toxic metabolites (lactic acid and glycolic acid) that are readily metabolized by the body [, , ]. * Tunable Degradation Rates: By adjusting the ratio of glycolide to other monomers like lactide, researchers can tailor the degradation rate of the copolymer, allowing for controlled drug release over desired timeframes [, , , ].

Q4: How does the presence of glycolide affect the properties of its copolymers?

A4: The incorporation of glycolide significantly influences the properties of copolymers: * Hydrolytic Degradation: Glycolide units enhance the hydrophilicity of the copolymer, leading to faster hydrolytic degradation rates compared to polymers without glycolide [, , ]. * Thermal and Mechanical Properties: Glycolide content impacts the glass transition temperature (Tg), crystallinity, and mechanical strength of copolymers, making them suitable for various applications like sutures and scaffolds [, , ].

Q5: What are some specific examples of how glycolide-based materials are being used in biomedical applications?

A5: Glycolide-based materials, particularly PLGA, have found widespread use in various biomedical applications, including: * Drug Delivery Systems: PLGA microspheres and nanoparticles enable controlled release of various therapeutic agents, including anticancer drugs [, , ], antipsychotics [], and ophthalmic drugs []. * Tissue Engineering Scaffolds: Porous scaffolds fabricated from PLGA and its copolymers support cell growth and tissue regeneration in applications like bone tissue engineering [, , ]. * Surgical Sutures: Biodegradable sutures made from glycolide-containing polymers provide temporary wound support and eliminate the need for suture removal [, ].

Q6: How is glycolide typically polymerized to form copolymers?

A6: Glycolide commonly undergoes ring-opening polymerization (ROP) to form copolymers. This process involves: * Initiators: Various initiators, such as stannous octoate [, ], zirconium acetylacetonate [], lithium, and magnesium compounds [], facilitate the ring-opening of glycolide and initiate the polymerization process. * Copolymerization: Glycolide is copolymerized with other monomers like lactide [, , , ], ε-caprolactone [, , ], and trimethylene carbonate [] to achieve desired properties.

Q7: What is the significance of transesterification reactions during the polymerization of glycolide?

A7: Transesterification reactions, occurring during polymerization, significantly influence the microstructure of glycolide copolymers [, ]. They can lead to: * Randomization of Monomer Units: Affecting the distribution of different monomer units along the polymer chain, impacting its properties [, ]. * Control over Microstructure: By manipulating reaction conditions like temperature and catalyst type, researchers can control the extent of transesterification and, consequently, the copolymer's microstructure and properties [, ].

Q8: How does the stability of glycolide-based materials vary under different conditions?

A8: The stability of glycolide-based materials is influenced by factors such as: * pH: Glycolide-containing polymers exhibit enhanced degradation in alkaline media due to the hydrolysis of ester bonds []. * Temperature: Elevated temperatures can accelerate the degradation process [, ]. * Sterilization Methods: Sterilization techniques like gamma irradiation can impact the material's properties, while electron beam sterilization shows less impact [].

Q9: What strategies can be employed to improve the stability or tailor the degradation of glycolide-based formulations?

A9: Several strategies are used to modulate the stability and degradation of these formulations: * End-capping: Modifying the terminal groups of the polymer chains can enhance stability, as seen with end-capped polyglycolide–caprolactone copolymers exhibiting controlled hydrolytic degradation []. * Monomer Ratio: Adjusting the ratio of glycolide to other monomers in the copolymer influences its overall hydrophilicity and degradation rate [, , ]. * Additives: Incorporating additives like polyethers can enhance the hydrophilicity of the material and potentially influence its degradation profile [].

Q10: What analytical techniques are commonly employed to characterize and quantify glycolide and its copolymers?

A10: Researchers utilize various analytical techniques for characterizing glycolide-containing polymers, including: * Gel Permeation Chromatography (GPC): This technique determines the molecular weight and polydispersity of the synthesized polymers [, ]. * Differential Scanning Calorimetry (DSC): DSC analyzes the thermal properties of the polymers, such as their glass transition temperature and melting behavior, providing insights into their morphology and potential applications [, , ]. * X-ray Diffraction (XRD): XRD helps determine the crystallinity and crystal structure of glycolide-containing polymers, which can be related to their mechanical properties and degradation behavior [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。